Bienvenue dans la boutique en ligne BenchChem!

5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

MNK2 kinase inhibition Resorcylic acid lactone analogue Triazole heterocycle synthesis

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 532394-23-3) is a synthetic benzodioxinone derivative with molecular formula C₁₁H₁₂O₅, exact mass 224.06847348 Da, and a predicted logP of 2.4. Its primary documented role is as a regiospecifically functionalized intermediate for the synthesis of mycotoxin-derived resorcylic acid lactone analogues and deuterated analytical standards.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 532394-23-3
Cat. No. B041773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
CAS532394-23-3
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C
InChIInChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3
InChIKeyWFVAUGFNBVXHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 532394-23-3): Core Scaffold Identity and Procurement Context


5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 532394-23-3) is a synthetic benzodioxinone derivative with molecular formula C₁₁H₁₂O₅, exact mass 224.06847348 Da, and a predicted logP of 2.4 [1]. Its primary documented role is as a regiospecifically functionalized intermediate for the synthesis of mycotoxin-derived resorcylic acid lactone analogues and deuterated analytical standards [2]. The 5-hydroxy-7-methoxy substitution pattern imparts distinct reactivity and physicochemical properties that directly impact downstream synthetic utility, making general substitution with close benzodioxinone analogs unreliable .

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Why In-Class Analogs Cannot Be Interchanged


The 7-methoxy substituent of 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not a passive structural feature; it serves as the pre-installed methyl aryl ether required for the total synthesis of alternariol monomethyl ether (AME), altenuene, and their isotopologues . The closest structural analog, 5,7-dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS 137571-73-4), bears a free phenolic hydroxyl at position 7 and cannot support the same methylation-dependent synthetic sequences without additional synthetic steps and orthogonal protection [1]. Similarly, isomeric benzodioxinones (e.g., 8-hydroxy-2,2-dimethyl-) or chromenone analogs (e.g., 5-hydroxy-7-methoxy-2,2-dimethyl-4H-chromen-4-one) diverge not only in regiochemistry but also in core scaffold reactivity, precluding direct methodological transfer. The quantitative evidence below demonstrates that scaffold and substitution pattern together dictate the compound's exclusive suitability for specific synthetic routes and bioactivity outcomes.

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Quantitative Differentiation vs. Analogs


Synthetic Utility as Direct Intermediate for MNK2-Inhibitory Triazole Analogue (IC50 7.2 μM) – Functional Group–Dependent Route

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is employed as a starting scaffold in the total synthesis of a triazole-containing analogue of resorcylic acid lactone LL-Z1640-2. The resulting triazole analogue inhibits MNK2 kinase with an IC50 of 7.2 μM, a validated emerging target in cancer chemotherapy [1]. The overall synthesis proceeds in six linear steps from this benzodioxinone with an overall yield of 18% [1]. The 5,7-dihydroxy analog (CAS 137571-73-4), which lacks the 7-methoxy group, has not been employed in this synthetic pathway or functionally validated against MNK2, indicating that the 7-methoxy group is a necessary functionality for accessing the bioactive chemotype [2].

MNK2 kinase inhibition Resorcylic acid lactone analogue Triazole heterocycle synthesis

Designated Precursor for Deuterated Alternariol Monomethyl Ether (AME-d3) Analytical Standard – Methoxy-Dependent Isotopologue Synthesis

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is explicitly documented as the intermediate for the synthesis of Alternariol Monomethyl Ether-d3 (AME-d3, A575771), a deuterated analogue of the Alternaria mycotoxin alternariol monomethyl ether . AME-d3 serves as a stable isotope-labeled internal standard for LC-MS/MS quantification of AME in food and agricultural matrices. The 7-methoxy group of the benzodioxinone is directly incorporated into the final methyl aryl ether of AME-d3. The 5,7-dihydroxy analog (CAS 137571-73-4) would require additional methylation steps and isotopic labeling, increasing synthetic burden and cost while reducing isotopic purity [1].

Mycotoxin analysis Stable isotope dilution assay AME-d3 internal standard

Established Intermediate for Altenuene Precursor Synthesis – Documented Route with Literature Precedent

Multiple supplier technical datasheets and literature entries identify 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one as an intermediate for the synthesis of the precursor compound for Altenuene (A575740), a dibenzopyrone mycotoxin isolated from Alternaria tenuis . The benzodioxinone core undergoes thermolytic or photolytic ring-opening to generate a reactive α-oxoketene intermediate, which is intercepted by nucleophiles to construct the altenuene backbone [1]. The 5,7-dihydroxy analog, while also documented as an altenuene precursor intermediate, yields a phenol group at position 7 rather than the methyl ether present in the final natural product, necessitating divergent late-stage functionalization [2].

Altenuene total synthesis Alternaria toxin Benzodioxinone thermolysis

Physicochemical Differentiation: Hydrogen-Bond Donor Count and Lipophilicity (logP) vs. 5,7-Dihydroxy Analog

The target compound exhibits exactly one hydrogen-bond donor (HBD) and a computed logP (XLogP3-AA) of 2.4, whereas the 5,7-dihydroxy analog (CAS 137571-73-4) has two HBDs and a logP of 2.1 [1][2]. The reduction in HBD count from 2 to 1 is consistent with O-methylation converting a phenolic -OH to a methoxy group, decreasing polarity and increasing lipophilicity by 0.3 logP units. While this difference is modest, it may influence membrane permeability and solubility profiles in cellular assays; a logP shift of 0.3 can correspond to a 2-fold change in partition coefficient, potentially affecting intracellular exposure of derived compounds.

Lipophilicity Hydrogen-bond donor count Drug-likeness parameters

5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of MNK2 Kinase Inhibitor Scaffolds

Research groups developing small-molecule MNK2 inhibitors for oncology indications can directly employ 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one as the starting scaffold for triazole-containing resorcylic acid lactone analogues. The resulting triazole analogue has demonstrated MNK2 inhibition with an IC50 of 7.2 μM, and the 6-step synthetic route from this benzodioxinone proceeds in 18% overall yield [1]. The 5,7-dihydroxy analog cannot be substituted without re-engineering the synthetic sequence due to the absence of the requisite 7-methoxy group .

Analytical Chemistry: Stable Isotope Dilution Assay (SIDA) Development for Alternaria Mycotoxins

Food safety and agricultural testing laboratories requiring deuterated internal standards for LC-MS/MS quantification of alternariol monomethyl ether (AME) should procure this compound as the direct precursor for AME-d3 synthesis. The pre-installed 7-methoxy group is carried through to the final deuterated standard, eliminating the need for separate O-methylation and reducing isotopic dilution risk [1]. Alternative benzodioxinone intermediates lacking the 7-methoxy group would introduce additional synthetic steps, increasing cost and complexity .

Natural Product Total Synthesis: Altenuene and Analogues

Synthetic organic chemists pursuing total synthesis of altenuene, isoaltenuene, or related dibenzopyrone mycotoxins benefit from this compound's documented role as a precursor intermediate [1]. The benzodioxinone core undergoes controlled thermolytic ring-opening to an α-oxoketene, a key reactive species in altenuene backbone construction . While the 5,7-dihydroxy analog is also usable, the 7-methoxy substitution eliminates a late-stage phenolic O-methylation, streamlining the route and potentially improving overall yield [2].

Physicochemical Optimization: LogP and HBD-Tailored Building Block Selection

In compound library design where lipophilicity and hydrogen-bond donor count are critical parameters for cellular permeability, the target compound provides a defined profile (logP 2.4, HBD 1) versus the 5,7-dihydroxy analog (logP 2.1, HBD 2) [1]. The +0.3 logP shift corresponds to an approximately 2-fold increase in predicted partition coefficient, which may be relevant when screening derived compounds in cell-based assays requiring adequate membrane penetration.

Quote Request

Request a Quote for 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.